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Compound Name: P15

Cat. No.: B1577198 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the p15 protein (also known

as p15INK4b or CDKN2B), a critical tumor suppressor. It details its molecular structure,

functional domains, role in cell cycle regulation, and the experimental methodologies used for

its study.

Introduction to p15 (CDKN2B)
The p15 protein is a member of the INK4 family of cyclin-dependent kinase (CDK) inhibitors,

which also includes p16INK4a, p18INK4c, and p19INK4d.[1] Encoded by the CDKN2B gene

located on chromosome 9p21.3, p15 plays a pivotal role as a tumor suppressor by regulating

the cell cycle at the G1/S transition.[2][3] Its expression is notably induced by signals such as

transforming growth factor-beta (TGF-β), and its inactivation through genetic deletion, point

mutation, or epigenetic silencing (e.g., promoter hypermethylation) is a common event in a

wide variety of human cancers, including melanoma, leukemia, and glioma.[3][4][5][6] Beyond

its canonical role in cell cycle arrest, p15 is also implicated in cellular senescence, apoptosis,

and hematopoietic cell differentiation.[1][2][7]

p15 Protein Structure and Domains
The p15 protein is a small protein, with the human variant consisting of a 52-amino-acid

peptide.[8] Structurally, p15, like other members of the INK4 family, is characterized by the
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presence of multiple ankyrin repeats.[1] These repeats are common structural motifs that

mediate protein-protein interactions.

Primary Structure: The specific amino acid sequence of p15 is determined by the CDKN2B

gene. The transcript can also be alternatively spliced to produce a smaller isoform, p10.[2][3]

Tertiary Structure and Domains: The hallmark of the p15 structure is a series of four tandem

ankyrin repeats, which fold into a compact, L-shaped structure. This conformation is

essential for its function. The ankyrin repeat is a 33-residue motif consisting of two alpha-

helices separated by a loop. The stacked repeats form a scaffold that creates a surface for

interacting with its primary targets, CDK4 and CDK6.[1] The interaction is allosteric, meaning

p15 binds to the CDKs at a site distinct from the cyclin-binding site but induces a

conformational change that prevents cyclin D from binding and activating the kinase.[2][9]

The UniProt database entry for a human p15 protein (accession number Q9UM95) indicates

the presence of an ankyrin repeat-containing domain.[8] A predicted 3D structure is available in

the AlphaFold Protein Structure Database (AlphaFoldDB: Q9UM95).[8] Additionally, a crystal

structure of a heterodimer complex involving p15 (TAP-p15, PDB ID: 1JKG) provides insight

into its interaction with other proteins.[10]

Quantitative Data Summary
The following tables summarize key quantitative data related to p15 gene expression and

regulation from various studies.

Parameter Value Context Reference

mRNA Size 3.82 Kb
Size of the primary

p15INK4B transcript.
[2]

Alternative Splice

Form
0.86 Kb

Size of the p10

mRNA, an

alternatively spliced

form of p15INK4B.

[2]

Table 1: p15 Gene Transcript Sizes
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Cell Lines/Tissue Finding Percentage Reference

Malignant Melanoma

Cell Lines

No expression of p15

or p16.
61% [4]

Expressed p15. 35% [4]

Expressed only p15

(p16 negative).
13% [4]

Human Prostate

Epithelium

Increase in p15

mRNA levels after

TGF-β1 treatment.

Up to 4-fold [11]

Acute Myeloid

Leukemia (AML)

Lower p15 mRNA

expression in myeloid

vs. monocytic lineage.

P = 0.0019 [6]

Table 2: p15 Expression in Disease States

Signaling Pathways Involving p15
The primary function of p15 is to inhibit CDK4 and CDK6, thereby controlling the G1 phase

checkpoint of the cell cycle.[1][2] This action prevents the phosphorylation of the

Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription

factor, preventing it from activating the genes required for S-phase entry.[2][12][13] The

expression of p15 itself is positively regulated by the TGF-β signaling pathway, linking

extracellular growth-inhibitory signals to cell cycle arrest.[3][11]
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Caption: The p15-Rb signaling pathway for G1 cell cycle arrest.
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Experimental Protocols and Workflows
The study of p15 involves a range of molecular and cellular biology techniques to assess its

gene status, expression levels, and protein function.

Key Experimental Methodologies
Real-Time Quantitative RT-PCR (qRT-PCR): Used to quantify p15 mRNA expression levels

in cells or tissues.[6]

Protocol:

RNA Extraction: Isolate total RNA from the biological sample using a suitable kit (e.g.,

Trizol or column-based methods). Assess RNA quality and quantity.

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA

(cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

qPCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse

primers specific for the CDKN2B gene, a fluorescent dye (e.g., SYBR Green) or a

probe, and qPCR master mix.

Amplification and Detection: Run the reaction in a real-time PCR cycler. The instrument

measures the fluorescence emitted during amplification.

Data Analysis: Determine the cycle threshold (Ct) value for p15 and a housekeeping

gene (e.g., GAPDH, ACTB). Calculate relative expression using the ΔΔCt method.

Bisulfite Sequencing for Methylation Analysis: A method to determine the methylation status

of CpG islands in the p15 promoter region.[6]

Protocol:

Genomic DNA Extraction: Isolate high-quality genomic DNA from the sample.

Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite. This

converts unmethylated cytosine residues to uracil, while methylated cytosines remain

unchanged.
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PCR Amplification: Amplify the promoter region of interest using primers specific to the

bisulfite-converted DNA.

Sequencing: Sequence the PCR products directly (Sanger sequencing) or after cloning

into a vector.

Analysis: Compare the resulting sequence to the original genomic sequence to identify

methylated cytosines (which appear as C) versus unmethylated ones (which appear as

T).

Western Blotting: Used to detect and quantify p15 protein levels.[11]

Protocol:

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors to

extract total protein.

Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate 20-50 µg of protein lysate by size on a polyacrylamide gel.

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5%

non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary

antibody specific to p15, followed by a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the

protein bands using an imaging system. Quantify band intensity relative to a loading

control (e.g., β-actin).

CDK4/6 In Vitro Kinase Assay: To measure the inhibitory effect of p15 on CDK4/6 activity.[14]

Protocol:
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Component Preparation: Obtain purified, active CDK4/Cyclin D or CDK6/Cyclin D

complexes, a substrate (e.g., a recombinant Rb fragment), and purified p15 protein.

Inhibition Reaction: Incubate the CDK4/6 complex with varying concentrations of p15
protein for a set period.

Kinase Reaction: Initiate the kinase reaction by adding the Rb substrate and

radiolabeled ATP ([γ-³²P]ATP) in a kinase reaction buffer.

Reaction Termination and Detection: Stop the reaction and separate the products via

SDS-PAGE.

Analysis: Detect the phosphorylated Rb substrate by autoradiography and quantify the

signal to determine the extent of inhibition by p15.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of p15 in cancer

cells, combining methylation and expression analysis.
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Caption: Workflow for p15 gene methylation and expression analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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